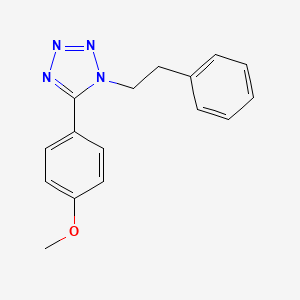
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole, also known as MPTT, is a tetrazole derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. MPTT has been studied for its unique properties, such as its ability to form stable complexes with metal ions and its potential as a fluorescent probe.
作用机制
The mechanism of action of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is not fully understood. However, studies have shown that 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can form stable complexes with metal ions, leading to changes in the fluorescence properties of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the long-term effects of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole on human health are not fully understood, and more research is needed to determine its safety and efficacy.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole in lab experiments is its ability to form stable complexes with metal ions, making it a useful tool for detecting metal ions in biological systems and environmental samples. However, one limitation of using 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many potential future directions for research on 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as an anti-cancer agent and to determine its mechanism of action. Additionally, further research is needed to determine the long-term effects of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole on human health and to develop safer and more effective derivatives of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole.
合成方法
The synthesis of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can be achieved through a multistep process involving the reaction of 4-methoxyphenylhydrazine with 2-phenylethyl bromide, followed by the reaction of the resulting product with sodium azide and copper (I) iodide. The final step involves the cyclization of the intermediate product with acetic anhydride and triethylamine. The yield of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can be optimized by adjusting the reaction conditions, such as the reaction time and temperature.
科学研究应用
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. In material science, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a building block for constructing metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions. In environmental science, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a sensor for detecting heavy metal ions in water.
属性
IUPAC Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-21-15-9-7-14(8-10-15)16-17-18-19-20(16)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLKOSRBSFIIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


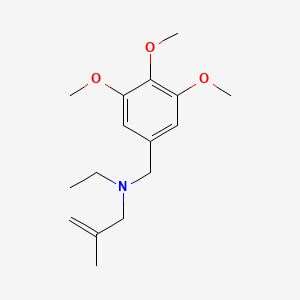
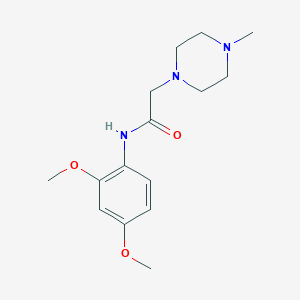
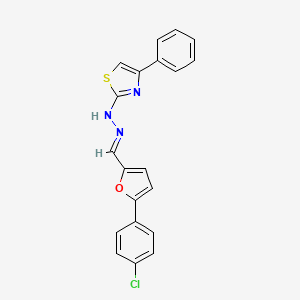
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

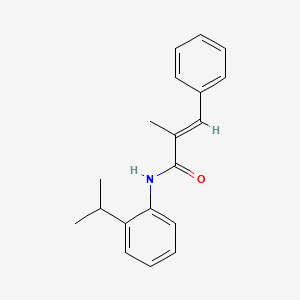
![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)
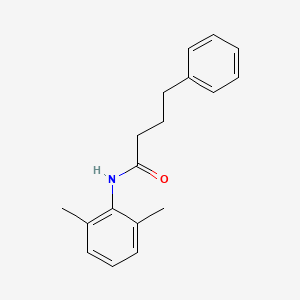

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)